3-Ethyl-3-phenylvaleronitrile
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Overview
Description
3-Ethyl-3-phenylvaleronitrile is an organic compound with the molecular formula C13H17N It is a nitrile derivative characterized by the presence of an ethyl group and a phenyl group attached to a valeronitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-phenylvaleronitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of phenylacetonitrile with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as phase-transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of advanced purification techniques, including distillation and recrystallization, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-phenylvaleronitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 3-ethyl-3-phenylvaleramide or 3-ethyl-3-phenylvaleric acid.
Reduction: Formation of 3-ethyl-3-phenylvaleramine.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
3-Ethyl-3-phenylvaleronitrile finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-phenylvaleronitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form amides or acids, which may interact with enzymes or receptors in biological systems. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-phenylvaleronitrile
- 3-Ethyl-2-methyl-5-phenylbenzoxazolium methyl sulfate
- 3-Ethyl-2-methyl-4-methyl-2,3-pyrroledicarboxylate
Uniqueness
3-Ethyl-3-phenylvaleronitrile is unique due to the specific positioning of the ethyl and phenyl groups on the valeronitrile backbone. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for targeted applications in synthesis and research.
Properties
CAS No. |
73840-27-4 |
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Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-ethyl-3-phenylpentanenitrile |
InChI |
InChI=1S/C13H17N/c1-3-13(4-2,10-11-14)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
XXODCUUAJYJHJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
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